



Why did the PROOF-HD trial for pridopidine fail its primary endpoint?

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Compound of Interest		
Compound Name:	Pridopidine Hydrochloride	
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PROOF-HD Trial Technical Support Center

Welcome to the PROOF-HD Trial Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and answers to frequently asked questions regarding the Phase 3 PROOF-HD trial for pridopidine in Huntington's Disease (HD).

Frequently Asked Questions (FAQs) Q1: Why did the PROOF-HD trial for pridopidine fail to meet its primary endpoint?

The PROOF-HD trial did not achieve statistical significance for its primary endpoint, which was the change from baseline in the Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) score at 65 weeks in the overall study population[1][2]. The key secondary endpoint, the composite UHDRS (cUHDRS), also was not met[1][2].

However, a critical factor that appears to have contributed to this outcome is the confounding effect of concomitant antidopaminergic medications (ADMs), such as neuroleptics and chorea treatments[3][4]. In a pre-specified subgroup analysis of participants not taking ADMs, pridopidine showed a clinically meaningful and nominally significant benefit across multiple endpoints, including measures of disease progression, cognition, and motor function[3][4][5]. This suggests that the therapeutic effect of pridopidine may have been masked in the broader patient population by the effects of these other medications[3][4].



Q2: What were the specific results for the primary and key secondary endpoints?

The results for the primary and key secondary endpoints in the full analysis set (all participants) and the pre-specified subgroup (participants not taking ADMs) are summarized in the tables below.

Data Presentation

Table 1: Primary Endpoint Results at Week 65 (Full Analysis Set)

Endpoint	Pridopidine vs. Placebo (LS Mean Difference)	95% Confidence Interval	p-value
Change in UHDRS- TFC Score	-0.18	-0.49 to 0.14	0.26

Data sourced from the Nature Medicine publication on the PROOF-HD trial.[1][2]

Table 2: Key Secondary Endpoint Results at Week 65 (Full Analysis Set)

Endpoint	Pridopidine vs. Placebo (LS Mean Difference)	95% Confidence Interval	p-value
Change in cUHDRS Score	-0.11	-0.40 to 0.18	0.45

Data sourced from the Nature Medicine publication on the PROOF-HD trial.[1][2]

Table 3: Key Efficacy Endpoint Results in the Subgroup of Patients Not Taking Antidopaminergic Medications



Endpoint & Timepoint	Pridopidine vs. Placebo (Difference)	p-value
cUHDRS Score at Week 52	Δ 0.43	0.04
Stroop Word Reading (SWR) Score at Week 52	Δ 4.22	0.02
Q-Motor Finger Tapping IOI at Week 52	Δ -22.84	0.04

Data sourced from a presentation at the American Academy of Neurology (AAN) 2025 Annual Meeting.[6]

Troubleshooting Guide Issue: Replicating the PROOF-HD trial design and avoiding confounding variables.

When designing similar trials, it is crucial to consider the potential impact of concomitant medications on the primary outcomes.

Recommendations:

- Patient Stratification: Stratify randomization based on the use of medications known to affect disease progression or the endpoints being measured. The PROOF-HD trial investigators noted that future studies should consider this approach[7].
- Pre-specified Subgroup Analyses: As was done in the PROOF-HD trial, pre-specifying
 analyses of subgroups based on medication use can help to uncover treatment effects that
 might be masked in the overall population[3][5].
- Inclusion/Exclusion Criteria: While it may impact recruitment, consider excluding patients on certain medications if there is a strong rationale to believe they will interfere with the mechanism of action of the investigational drug.

Experimental Protocols



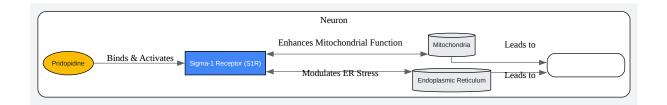
Key Methodologies of the PROOF-HD Trial

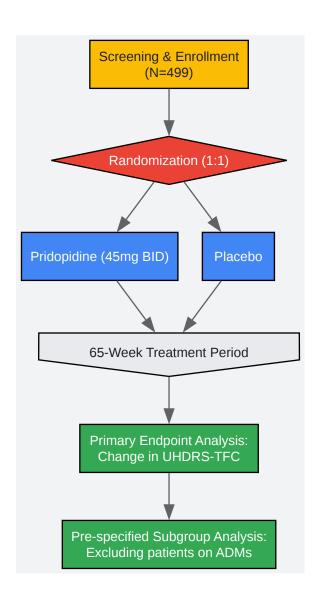
- Study Design: The PROOF-HD study was a Phase 3, randomized, double-blind, placebocontrolled trial[8].
- Participants: The trial enrolled 499 participants with early-stage manifest Huntington's Disease[9].
 - Inclusion Criteria: Included a diagnosis of HD with a CAG repeat expansion of ≥36, and a
 UHDRS-TFC score of ≥7[3].
- Intervention: Participants were randomized to receive either 45 mg of pridopidine twice daily or a placebo[3][8].
- Primary Endpoint: The primary endpoint was the change from baseline in the UHDRS-TFC score at 65 weeks[8].
- Key Secondary Endpoint: The key secondary endpoint was the change from baseline in the cUHDRS score[8].

Visualizations Pridopidine's Signaling Pathway

Pridopidine is a selective agonist of the Sigma-1 Receptor (S1R), a protein that plays a crucial role in cellular protection and neuroplasticity. The diagram below illustrates its proposed mechanism of action.







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